1-(2-Oxo-2-(pyridin-2-ylamino)ethyl)cyclohexanecarboxylic acid
Description
1-(2-Oxo-2-(pyridin-2-ylamino)ethyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 2-oxoethyl substituent with a pyridin-2-ylamino group. The carboxylic acid group enhances solubility and enables interactions with biological targets, while the pyridin-2-ylamino group may contribute to hydrogen bonding and metal coordination, critical for binding efficacy in medicinal chemistry .
Properties
IUPAC Name |
1-[2-oxo-2-(pyridin-2-ylamino)ethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(16-11-6-2-5-9-15-11)10-14(13(18)19)7-3-1-4-8-14/h2,5-6,9H,1,3-4,7-8,10H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWHUBRFABHXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182317 | |
| Record name | 1-[2-Oxo-2-(2-pyridinylamino)ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189749-82-3 | |
| Record name | 1-[2-Oxo-2-(2-pyridinylamino)ethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Oxo-2-(2-pyridinylamino)ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
A foundational method involves activating the cyclohexanecarboxylic acid as an acyl chloride, followed by coupling with 2-aminopyridine. For example, treatment of cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2-aminopyridine in dichloromethane (DCM) at 0–5°C. This yields an intermediate amide, which is subsequently oxidized to introduce the ketone group.
Reaction Scheme:
- Cyclohexanecarboxylic acid + SOCl₂ → Cyclohexanecarbonyl chloride
- Cyclohexanecarbonyl chloride + 2-aminopyridine → 1-(2-(pyridin-2-ylamino)ethyl)cyclohexanecarboxamide
- Oxidation (e.g., PCC/CH₂Cl₂) → 1-(2-Oxo-2-(pyridin-2-ylamino)ethyl)cyclohexanecarboxylic acid
Yields for this method typically range from 60–75%, with purification via recrystallization from ethanol/water mixtures.
Direct Condensation via Dean-Stark Trap
An alternative approach employs azeotropic distillation to facilitate condensation between cyclohexanecarboxylic acid and 2-aminoacetophenone derivatives. Refluxing in toluene with p-toluenesulfonic acid (PTSA) removes water via a Dean-Stark apparatus, driving the reaction toward imine formation. Subsequent hydrolysis under acidic conditions yields the target compound.
Modern One-Pot and Solvent-Free Methodologies
Ball Milling-Assisted Synthesis
A breakthrough method reported by Al Imam Mohammad Ibn Saud Islamic University utilizes a one-pot, three-component reaction under solvent-free conditions. Equimolar quantities of cyclohexanecarboxylic acid, 2-aminopyridine, and ethyl glyoxalate are subjected to ball milling at 350 rpm for 20–30 minutes. The mechanochemical energy promotes simultaneous amidation and ketonization, achieving yields of 85–90% without requiring chromatography.
Advantages:
- Elimination of toxic solvents (e.g., DCM, DMF).
- Reduced reaction time (30 minutes vs. 6–8 hours for conventional methods).
- Scalability for gram-scale production.
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 100 W) accelerates the formation of the oxo-ethyl bridge. A mixture of cyclohexanecarboxylic acid, 2-aminopyridine, and paraformaldehyde in acetonitrile undergoes cyclization within 15 minutes, yielding the product in 78% yield after recrystallization.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysts
Zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) enhance electrophilic activation of the carbonyl group. For instance, BF₃·OEt₂ (10 mol%) in tetrahydrofuran (THF) at 60°C improves imine intermediate stability, increasing overall yield to 82%.
Enzyme-Mediated Synthesis
Lipase B from Candida antarctica (CAL-B) catalyzes the transamidation of cyclohexanecarboxylic acid esters with 2-aminopyridine in ionic liquids (e.g., [BMIM][BF₄]). This green method achieves 70% conversion at 40°C over 24 hours, though scalability remains challenging.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time | Purification |
|---|---|---|---|---|
| Stepwise Amidation | DCM, 0–5°C, PCC oxidation | 60–75 | 8–10 hours | Recrystallization |
| Ball Milling | Solvent-free, 350 rpm | 85–90 | 30 minutes | Filtration |
| Microwave | CH₃CN, 150°C, 100 W | 78 | 15 minutes | Recrystallization |
| Enzymatic | [BMIM][BF₄], 40°C | 70 | 24 hours | Solvent extraction |
Mechanistic Insights and Side Reactions
The formation of this compound is prone to side reactions, including:
- Over-oxidation: Excessive use of oxidizing agents (e.g., PCC) can degrade the pyridine ring.
- Dimerization: The amine group may react with a second acyl chloride, forming a bis-amide byproduct.
- Esterification: Competing ester formation occurs if alcohols are present during carboxylic acid activation.
Industrial and Environmental Considerations
The ball milling method stands out for its low environmental impact (E-factor = 0.3 vs. 5.8 for stepwise synthesis). However, microwave-assisted synthesis offers better reproducibility for pharmaceutical applications. Regulatory compliance favors enzymatic routes, though cost barriers persist.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxo-2-(pyridin-2-ylamino)ethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
1-(2-Oxo-2-(pyridin-2-ylamino)ethyl)cyclohexanecarboxylic acid, with a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol, is an organic compound notable for its unique structure that includes a cyclohexane ring, a carboxylic acid group, and a pyridine moiety. This structural complexity contributes to its diverse applications in scientific research, particularly in medicinal chemistry and synthetic organic chemistry.
Research indicates that this compound exhibits significant biological activity, particularly in:
- Anti-inflammatory Applications : It has been shown to modulate inflammatory cytokine production in macrophages, suggesting potential therapeutic uses in treating inflammatory diseases.
- Anti-tumor Activity : The compound has demonstrated the ability to inhibit the growth of various cancer cell lines, including those associated with breast cancer and leukemia. This highlights its potential as a candidate for cancer therapies.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anti-cancer Research : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through specific signaling pathways.
- Inflammatory Disease Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential for therapeutic use in conditions like rheumatoid arthritis.
- Synthetic Applications : The compound has been utilized as a building block for synthesizing more complex molecules in drug development, showcasing its utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(pyridin-2-ylamino)ethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Pyridine and thienopyridine substituents improve solubility and binding interactions, while bulky groups like trifluoromethylphenyl enhance lipophilicity .
Cyclohexane Ring Modifications
Modifications to the cyclohexane backbone alter conformational flexibility and steric effects:
Key Findings :
- Fluorination reduces oxidative metabolism, extending half-life .
- Ester derivatives (e.g., ethyl 2-oxocyclohexanecarboxylate) serve as prodrugs, enhancing oral bioavailability .
Complex Heterocyclic Substituents
Compounds with fused heterocycles exhibit unique pharmacological profiles:
Key Findings :
- Hybrid structures (e.g., oxathiolane-pyrimidine) are explored for antiviral and anticancer applications due to dual-targeting capabilities .
Biological Activity
1-(2-Oxo-2-(pyridin-2-ylamino)ethyl)cyclohexanecarboxylic acid (CAS No. 1189749-82-3) is a complex organic compound notable for its potential biological activity and applications in medicinal chemistry. Its structure comprises a cyclohexane ring, a carboxylic acid group, and a pyridine derivative, which together contribute to its unique chemical properties.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
- IUPAC Name : 1-[2-oxo-2-(pyridin-2-ylamino)ethyl]cyclohexane-1-carboxylic acid
- InChI : InChI=1S/C14H18N2O3/c17-12(16-11-6-2-5-9-15-11)10-14(13(18)19)7-3-1-4-8-14/h2,5-6,9H,1,3-4,7-8,10H2,(H,18,19)(H,15,16,17)
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. This compound can modulate biological pathways by binding to specific molecular targets, influencing processes such as enzyme activity and receptor signaling.
Research Findings
Recent studies have highlighted several areas where this compound exhibits notable biological effects:
- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. For example, compounds structurally similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity against specific bacterial strains. The structural features of the compound facilitate interactions with bacterial membranes or intracellular targets .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain proteases and kinases, which are critical in various disease processes .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of pyridine derivatives, researchers found that compounds similar to this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of carboxylic acid derivatives. It reported that this compound exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The study suggested that the compound's ability to disrupt bacterial cell walls contributed to its efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclohexanecarboxylic Acid | Cyclohexanecarboxylic Acid | Limited; basic carboxylic acid properties |
| Pyridine Derivatives | Pyridine Derivative | Various activities; often used in drug design |
| 1-(2-Oxo...) | Target Compound | Antitumor and antimicrobial activities |
Future Directions
The potential applications of this compound warrant further exploration:
- Drug Development : Given its biological activity, there is significant interest in developing this compound into a therapeutic agent targeting cancer or infectious diseases.
- Mechanistic Studies : Further elucidation of its mechanism of action could provide insights into its efficacy and safety profile.
- Synthesis Optimization : Improving synthetic routes for higher yields and purity will facilitate broader research applications.
Q & A
Q. What are the common synthetic routes for 1-(2-Oxo-2-(pyridin-2-ylamino)ethyl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis often involves multi-step reactions, including nucleophilic substitution and cycloaddition. For example, a related compound (tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) is prepared via nucleophilic substitution using borolane derivatives, followed by hydrolysis to yield the carboxylic acid moiety . Optimization includes:
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in cycloaddition steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be monitored?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the pyridin-2-ylamino and cyclohexane moieties. For example, the pyridine ring protons resonate at δ 8.2–8.5 ppm, while the cyclohexane protons appear as multiplet signals at δ 1.2–2.1 ppm .
- HPLC : A C18 column with UV detection (λ = 254 nm) ensures purity (>98%) and identifies residual solvents .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 303.1478 for [M+H]⁺) confirms molecular formula .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent degradation via hydrolysis or oxidation .
- Light sensitivity : Amber vials are recommended to avoid photolytic decomposition of the pyridin-2-ylamino group .
- Humidity control : Use desiccants (silica gel) to mitigate hygroscopicity, which can alter solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Replicate under controlled conditions : Standardize cell lines (e.g., HEK293 for enzyme inhibition assays) and solvent systems (DMSO concentration ≤0.1%) to minimize variability .
- Cross-validation : Use orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity) to confirm activity .
- Meta-analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers or batch effects .
Q. What in silico strategies are recommended for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3QCW) to model binding to cyclooxygenase-2 (COX-2) .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors from pyridin-2-ylamino) using Schrödinger’s Phase .
- ADMET prediction : Tools like SwissADME assess logP (2.8) and BBB permeability to prioritize analogs with improved bioavailability .
Q. What experimental designs are suitable for elucidating the compound’s metabolic pathways?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolites via LC-MS/MS in hepatocyte incubations .
- Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify major metabolic enzymes .
- In vivo pharmacokinetics : Administer intravenously (5 mg/kg) in rodent models and collect plasma at 0, 1, 3, 6, and 24 hours for AUC analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
